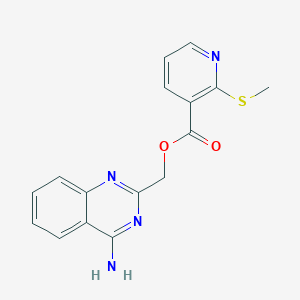
(4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both quinazoline and nicotinate moieties in this compound suggests it may exhibit unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be synthesized from anthranilic acid derivatives through cyclization reactions. The nicotinate moiety is then introduced via esterification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
化学反应分析
Types of Reactions
(4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amino derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its pharmacological properties are being explored for the treatment of diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its action can include inhibition of DNA synthesis or disruption of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Nicotinate esters: These compounds have the nicotinate moiety and are used in various therapeutic applications.
Uniqueness
(4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate is unique due to the combination of quinazoline and nicotinate moieties, which may confer distinct pharmacological properties. This dual functionality can enhance its potential as a therapeutic agent compared to other similar compounds.
生物活性
The compound (4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of antimycobacterial and anticancer properties. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be characterized by its quinazoline core, which is known for its diverse biological activities. The incorporation of a methylthio group and a nicotinate moiety enhances its pharmacological profile.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of compounds related to the quinazoline scaffold. In particular, research has shown that derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb).
In Vitro Studies
A study conducted on various quinazoline derivatives, including this compound, evaluated their minimum inhibitory concentration (MIC) against Mtb strains. The results indicated that this compound demonstrated promising antimycobacterial activity under specific culture conditions.
| Strain | Media | MIC (mg/L) | Rifampin MIC (mg/L) | Isoniazid MIC (mg/L) |
|---|---|---|---|---|
| H37Rv | 7H9 + glycerol + ADC + Tween 80 | 0.5 | 0.016 | 0.016 |
| Erdman | 7H9 + glycerol + ADC + Tween 80 | 1 | 0.03 | 0.016 |
This table summarizes the antimicrobial efficacy of the compound compared to standard treatments like rifampin and isoniazid, indicating a competitive profile against these established drugs .
The mechanism through which this compound exerts its effects appears to be linked to its interaction with glycerol metabolism in Mtb. Studies suggest that it may inhibit essential metabolic pathways critical for bacterial survival in host environments .
Anticancer Activity
In addition to its antimycobacterial properties, derivatives of quinazoline compounds have been investigated for their anticancer potential. Research has shown that certain modifications to the quinazoline structure can enhance apoptosis induction in cancer cells.
Structure-Activity Relationship (SAR)
A systematic exploration of SAR has identified that substituents at specific positions on the quinazoline ring significantly influence biological activity. For instance, substituents at the 6-position were found to be particularly effective in enhancing anticancer activity without compromising selectivity towards healthy cells .
Case Studies
- Antimycobacterial Efficacy : A study assessed the efficacy of various quinazoline derivatives against drug-resistant strains of Mtb. The results indicated that compounds similar to this compound displayed enhanced activity compared to traditional therapies, suggesting a potential role in treating resistant tuberculosis cases .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds with structural similarities to this compound induced significant apoptosis compared to controls. The mechanism was attributed to the activation of caspase pathways and modulation of cell cycle regulators .
属性
分子式 |
C16H14N4O2S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
(4-aminoquinazolin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H14N4O2S/c1-23-15-11(6-4-8-18-15)16(21)22-9-13-19-12-7-3-2-5-10(12)14(17)20-13/h2-8H,9H2,1H3,(H2,17,19,20) |
InChI 键 |
SSTFTVQWXOJREG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NC3=CC=CC=C3C(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















